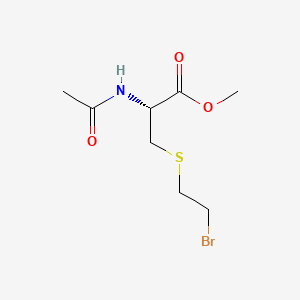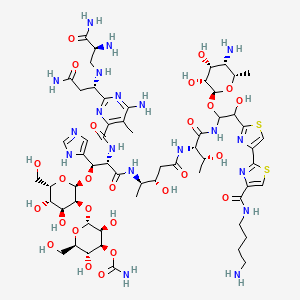
Tallysomycin S10B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tallysomycin S10B is a glycopeptide antibiotic and a structural analog of bleomycin. It has shown significant antineoplastic activity, making it a promising candidate for cancer treatment. Unlike bleomycin, this compound has reduced pulmonary toxicity, which makes it a safer alternative for patients .
Méthodes De Préparation
Tallysomycin S10B is produced through a biosynthetic process involving the fermentation of Streptoalloteichus hindustanus. The preparation involves the addition of 1,4-diaminobutane to the cultures, resulting in the formation of this compound. This compound differs from other tallysomycins by the nature of the amine side-chain attached to the 2,4’-bithiozolyl-2,4 carboxylic acid portion of the molecule .
Analyse Des Réactions Chimiques
Tallysomycin S10B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tallysomycin S10B has been extensively studied for its antitumor activity. It has shown efficacy against various murine tumor systems and human tumor xenograft models. In preclinical studies, this compound demonstrated greater potency and reduced lung toxicity compared to bleomycin. It has been used in phase I clinical trials to evaluate its safety and efficacy in patients with non-hematologic neoplasms .
Mécanisme D'action
Tallysomycin S10B exerts its effects by binding to DNA and causing strand breaks, leading to cell death. The molecular targets include DNA and associated proteins involved in replication and transcription. The pathways involved in its mechanism of action are similar to those of bleomycin, but with reduced pulmonary toxicity .
Comparaison Avec Des Composés Similaires
Tallysomycin S10B is compared to other glycopeptide antibiotics such as bleomycin and liblomycin. While bleomycin is known for its significant antitumor activity, its major dose-limiting toxicity is pulmonary fibrosis. This compound, on the other hand, has reduced lung toxicity and slightly greater antineoplastic activity. Liblomycin, another analog, has shown promise in preclinical studies with minimal pulmonary toxicity and minor myelotoxicity .
Propriétés
Numéro CAS |
76069-32-4 |
|---|---|
Formule moléculaire |
C59H91N19O26S2 |
Poids moléculaire |
1546.6 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-(4-aminobutylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C59H91N19O26S2/c1-18-33(75-48(77-46(18)64)23(9-30(62)83)69-11-22(61)47(65)92)50(94)76-35(43(24-12-67-17-70-24)101-58-45(39(88)36(85)28(13-79)100-58)102-57-41(90)44(103-59(66)97)37(86)29(14-80)99-57)52(96)71-19(2)27(82)10-31(84)74-34(20(3)81)51(95)78-53(104-56-40(89)38(87)32(63)21(4)98-56)42(91)55-73-26(16-106-55)54-72-25(15-105-54)49(93)68-8-6-5-7-60/h12,15-17,19-23,27-29,32,34-45,53,56-58,69,79-82,85-91H,5-11,13-14,60-61,63H2,1-4H3,(H2,62,83)(H2,65,92)(H2,66,97)(H,67,70)(H,68,93)(H,71,96)(H,74,84)(H,76,94)(H,78,95)(H2,64,75,77)/t19-,20-,21+,22+,23+,27+,28+,29-,32-,34+,35+,36-,37-,38-,39+,40-,41+,42?,43+,44+,45+,53?,56+,57-,58+/m1/s1 |
Clé InChI |
MCUABSGWIRKSSZ-IZQRLZLVSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


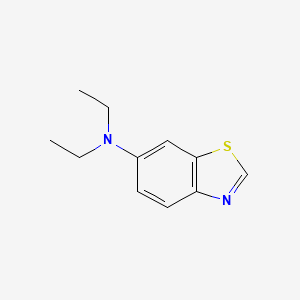

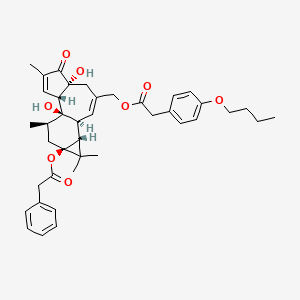
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)

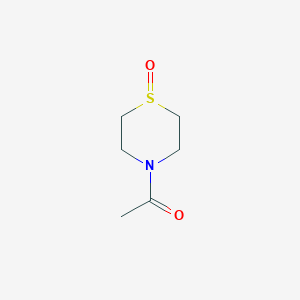
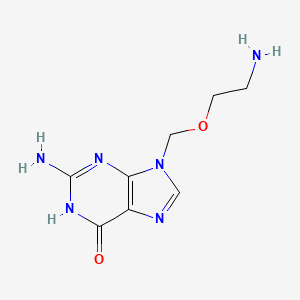
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
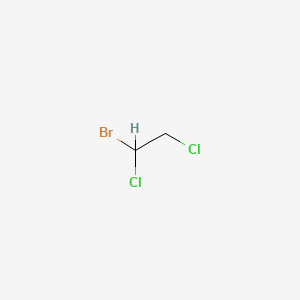
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)
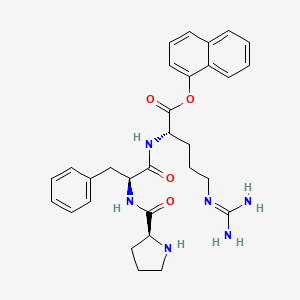
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
